6-(Aminomethyl)picolinamide
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Overview
Description
6-(Aminomethyl)picolinamide is an organic compound with the molecular formula C7H9N3O It is a derivative of picolinamide, featuring an aminomethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
6-(Aminomethyl)picolinamide can be synthesized through several methods. One common approach involves the hydrogenation of 6-cyanomethylpicolinamide. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions .
Another method involves the coupling of 6-bromomethylpicolinamide with ammonia or an amine under basic conditions. This reaction can be facilitated by using a palladium catalyst in the presence of a base like potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The choice of catalyst and reaction parameters is crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)picolinamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Amine derivatives
Substitution: Various substituted picolinamide derivatives
Scientific Research Applications
6-(Aminomethyl)picolinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)picolinamide involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, it targets the cytochrome bc1 complex, inhibiting its function and leading to the disruption of cellular respiration in fungi . The compound’s ability to form hydrogen bonds and interact with key amino acid residues in the target protein is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
2-Picolylamine: An organic compound with the formula H2NCH2C5H4N, commonly used as a bidentate ligand and precursor to more complex ligands.
Picolinamide: The parent compound of 6-(Aminomethyl)picolinamide, used in various chemical and biological applications.
Uniqueness
This compound is unique due to the presence of the aminomethyl group, which enhances its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other picolinamide derivatives and expands its range of applications in scientific research and industry .
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
6-(aminomethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c8-4-5-2-1-3-6(10-5)7(9)11/h1-3H,4,8H2,(H2,9,11) |
InChI Key |
WGZUCRJSVUCYAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)N)CN |
Origin of Product |
United States |
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